
Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate is a complex organic compound characterized by its unique structure, which includes a benzyl group, a hydroxy group, and two phenylthio groups attached to a butan-2-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butan-2-yl backbone: This can be achieved through aldol condensation or Michael addition reactions.
Introduction of the phenylthio groups: This step involves the nucleophilic substitution of appropriate leaving groups with thiophenol under basic conditions.
Carbamate formation: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Thiophenol, NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of new thioether derivatives.
Applications De Recherche Scientifique
Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy and phenylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate
- Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfinyl)butan-2-yl)carbamate
Uniqueness
Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate is unique due to the presence of two phenylthio groups, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with only one phenylthio group or other substituents.
Propriétés
Formule moléculaire |
C24H25NO3S2 |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
benzyl N-[(2R,3S)-3-hydroxy-1,4-bis(phenylsulfanyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C24H25NO3S2/c26-23(18-30-21-14-8-3-9-15-21)22(17-29-20-12-6-2-7-13-20)25-24(27)28-16-19-10-4-1-5-11-19/h1-15,22-23,26H,16-18H2,(H,25,27)/t22-,23+/m0/s1 |
Clé InChI |
TWKMAQOKJLXLNU-XZOQPEGZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CSC3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CSC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



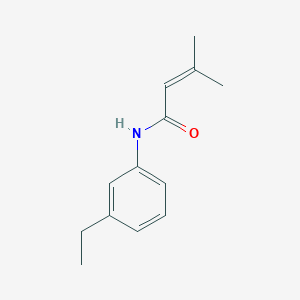
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

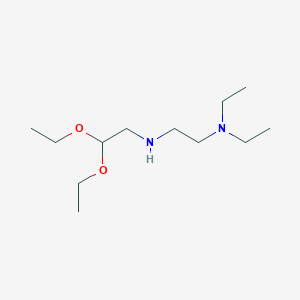
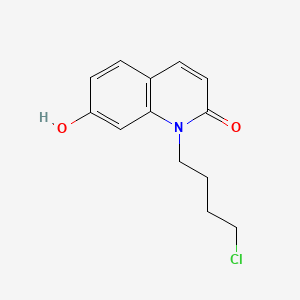
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)


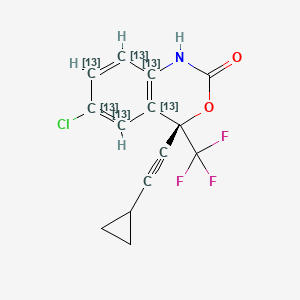

![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
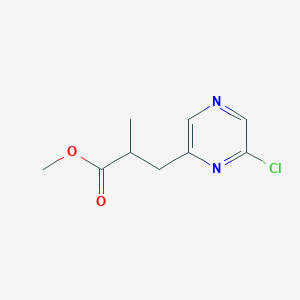
![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)
